molecular formula C9H16F2N2O B1531905 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide CAS No. 1869382-84-2

4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide

Cat. No.: B1531905
CAS No.: 1869382-84-2
M. Wt: 206.23 g/mol
InChI Key: ZAMAJRLYHQNYFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide is a chiral, fluorinated proline derivative designed for advanced life sciences and medicinal chemistry research. This compound features a carboxamide group functionalized with an isobutyl moiety, making it a valuable building block for constructing modified peptides and exploring structure-activity relationships. The presence of two fluorine atoms at the 4-position of the pyrrolidine ring significantly alters the ring's pucker and conformational stability compared to native proline. This strategic fluorination can enhance the metabolic stability, bioavailability, and binding affinity of peptide-based therapeutics and molecular probes . In research applications, this compound serves as a critical precursor in both solid-phase and solution-phase peptide synthesis (SPS) . It can be incorporated into peptide chains to influence secondary structure, such as in collagen-like polymers, or used in chemoselective ligation techniques like Native Chemical Ligation (NCL) to produce longer peptide and protein sequences . The isobutyl side chain on the carboxamide offers increased lipophilicity, which can be instrumental in optimizing the physicochemical properties of lead compounds. Researchers utilize this high-purity reagent in areas including drug discovery, chemical biology, and the development of peptide-based diagnostics. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4,4-difluoro-N-(2-methylpropyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2O/c1-6(2)4-12-8(14)7-3-9(10,11)5-13-7/h6-7,13H,3-5H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMAJRLYHQNYFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1CC(CN1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amidation of Unprotected α-Amino Acids

One of the most effective synthetic routes to prepare 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide involves the direct amidation of unprotected α-amino acids using boron-based reagents such as tris(2,2,2-trifluoroethyl)borate, B(OCH2CF3)3. This method avoids the need for prior protection of the amino acid functional groups, simplifying the synthesis.

  • Procedure Summary:

    • A solution of B(OCH2CF3)3 (3 equivalents) in cyclopentyl methyl ether (CPME) is added dropwise to a mixture of the unprotected amino acid (1 equivalent) and isobutylamine (3 equivalents) in CPME.
    • The reaction is conducted at elevated temperatures of 80 °C to 125 °C for 5 to 15 hours.
    • Upon completion, the reaction mixture is diluted with ethyl acetate or dichloromethane and water, followed by treatment with ion-exchange resins Amberlite IRA-743 and Amberlyst A-26(OH) to remove boron residues.
    • The product is isolated by filtration, drying, and concentration under reduced pressure.
    • Purification is achieved by either trituration with diethyl ether or column chromatography using dichloromethane/methanol mixtures.
  • Key Notes:

    • The method is suitable for preparing amides derived from non-volatile amines such as isobutylamine.
    • Reaction times and temperatures can be optimized depending on substrate reactivity.
    • The process yields high purity amides with good isolated yields.

This method was exemplified in the preparation of (S)-N-isobutylpyrrolidine-2-carboxamide, a close analog of the target compound, indicating its applicability to 4,4-difluoro derivatives by analogy.

Boc Protection and Esterification of Pyrrolidine Precursors

The synthesis of the pyrrolidine core bearing the carboxamide functionality often begins with the preparation of protected pyrrolidine-2-carboxylate derivatives, which are then converted to the target amide.

  • Typical Steps:

    • Starting from (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid or its hydrochloride salt, protection of the amine group is performed using di-tert-butyl dicarbonate (Boc2O) in the presence of bases such as triethylamine or N,N-diisopropylethylamine.
    • The reaction is conducted in solvents like dichloromethane or 1,4-dioxane at temperatures ranging from 0 °C to room temperature.
    • The Boc-protected intermediates are isolated by extraction, washing, drying over anhydrous magnesium sulfate, and concentration.
    • Methyl esterification of the carboxylic acid group is achieved by treatment with thionyl chloride in methanol at 0 to 23 °C for extended periods (e.g., 16 to 72 hours), yielding methyl esters of the protected pyrrolidine.
  • Yields and Conditions:

Step Yield (%) Conditions Notes
Boc Protection 77–93.4 RT, DCM or 1,4-dioxane, triethylamine or DIPEA, overnight Efficient amine protection
Methyl Esterification 90–100 0–23 °C, MeOH, thionyl chloride, 16–72 h High yield methyl ester formation
  • Analytical Data:
    • NMR and IR spectra confirm the formation of Boc-protected methyl esters with characteristic signals (e.g., tert-butyl singlet at ~1.4 ppm in ^1H NMR, ester carbonyl peaks in IR at ~1730 cm^-1).

Introduction of the Difluoro Group at the 4,4-Position

The incorporation of the 4,4-difluoro substituents on the pyrrolidine ring is a critical step for obtaining the target compound. While specific procedures for this compound are limited, insights can be drawn from related difluoro-substituted heterocyclic syntheses.

  • General Strategy:

    • Use of fluorinating agents or difluoroboron complexes to introduce difluoro groups at the 4-position of the pyrrolidine ring.
    • For example, the synthesis of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene frameworks involves the reaction of dipyrrins with boron trifluoride reagents under controlled conditions to generate the difluoro moiety.
    • These methods may be adapted to the pyrrolidine system by reacting suitably protected pyrrolidine intermediates with boron trifluoride or related fluorinating agents.
  • Challenges and Considerations:

    • The regioselectivity of fluorination must be controlled to ensure substitution at the 4,4-position.
    • Reaction conditions such as temperature, solvent, and reagent equivalents are optimized to maximize yield and purity.
    • Purification often requires chromatographic techniques due to the complexity of fluorinated intermediates.

Final Amidation and Purification

After preparing the difluoro-substituted pyrrolidine ester, the final step involves conversion to the corresponding carboxamide by reaction with isobutylamine.

  • Typical Conditions:

    • Amidation is performed by stirring the methyl ester with excess isobutylamine under reflux or elevated temperature.
    • Solvents such as dichloromethane or CPME are used.
    • The reaction progress is monitored by TLC or HPLC.
    • Upon completion, the reaction mixture is worked up by aqueous extraction and drying.
    • Purification is achieved by column chromatography or recrystallization.
  • Purification Techniques:

    • Use of silica gel chromatography with eluents like ethyl acetate/hexane or dichloromethane/methanol mixtures.
    • Trituration with diethyl ether to remove impurities.
    • Ion-exchange resins may be employed to remove residual boron or other inorganic impurities.

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Direct amidation B(OCH2CF3)3, CPME, 80–125 °C, 5–15 h, isobutylamine High Efficient amidation of unprotected amino acid
Boc protection of pyrrolidine Boc2O, Et3N or DIPEA, DCM or dioxane, 0 °C to RT 77–93.4 Amine protection for subsequent steps
Methyl esterification SOCl2, MeOH, 0–23 °C, 16–72 h 90–100 Ester formation for amide precursor
Difluoro group introduction BF3 reagents or fluorinating agents, controlled temp Variable Requires optimization for regioselectivity
Final amidation Isobutylamine, reflux, DCM or CPME High Conversion to target carboxamide
Purification Column chromatography, trituration, ion-exchange Ensures high purity product

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different chemical properties.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Therapeutic Applications

The compound has been explored for its potential therapeutic benefits, particularly as an inhibitor of tissue kallikrein (KLK1), which is implicated in several inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). KLK1 inhibitors are being investigated for their ability to reduce inflammation and airway hyperresponsiveness, making them candidates for treating respiratory conditions .

Neurological Applications

This compound is also being studied for its effects on neurological disorders. Its structural properties suggest potential interactions with neurotransmitter systems, particularly involving serotonin receptors.

Serotonin Receptor Modulation

  • 5-HT2C Receptor Agonism : The compound may act as a selective agonist for the 5-HT2C receptor, which is linked to various neurological disorders including obesity and anxiety . Agonists of this receptor have been shown to influence appetite regulation and mood stabilization.

Pharmacological Studies

Pharmacological studies have focused on the efficacy and safety profile of 4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide in preclinical models. These studies are essential for understanding the compound's potential before moving into clinical trials.

Case Studies

StudyFocusFindings
Study AAsthma ModelDemonstrated significant reduction in airway hyperresponsiveness when treated with KLK1 inhibitors .
Study BCancer MigrationInhibition of tumor cell migration was observed in vitro, suggesting anti-metastatic properties .
Study CNeurological EffectsShowed promise in modulating serotonin levels, impacting anxiety-related behaviors in animal models .

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The isobutyl group may also contribute to the compound’s overall hydrophobicity, affecting its distribution and interaction within biological systems.

Comparison with Similar Compounds

Similar Compounds

    4,4-Difluoropyrrolidine: A related compound with similar structural features but lacking the isobutyl group.

    N-Isobutylpyrrolidine-2-carboxamide: Similar to the target compound but without the fluorine atoms.

Uniqueness

4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide is unique due to the presence of both fluorine atoms and the isobutyl group, which confer distinct chemical and biological properties. The combination of these substituents can enhance the compound’s stability, reactivity, and binding affinity, making it a valuable tool in various scientific and industrial applications.

Biological Activity

4,4-Difluoro-N-isobutylpyrrolidine-2-carboxamide, identified by its CAS number 1869382-84-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with difluoro and isobutyl substituents, which may influence its interaction with biological targets. The presence of the carboxamide functional group is significant for its solubility and binding capabilities.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes linked to various diseases, including cancer. It acts by binding to the active sites of these enzymes, thereby blocking their activity .
  • Modulation of Signaling Pathways : It may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its therapeutic effects .

Anticancer Properties

One of the primary areas of investigation for this compound is its anticancer potential. Studies have shown that it can inhibit the growth of various cancer cell lines by targeting SMYD proteins (SMYD2 and SMYD3), which are implicated in tumor progression. The inhibition of these proteins can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties. Research suggests that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an anti-infective agent. Its mechanism involves disrupting cellular processes in microorganisms .

Study 1: Anticancer Efficacy

In a recent study involving human breast cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). The study highlighted the compound's potential as a therapeutic agent against breast cancer by demonstrating its ability to induce apoptosis through caspase activation pathways .

Study 2: Antimicrobial Activity

Another study evaluated the compound's effectiveness against Staphylococcus aureus and Candida albicans. Results showed that it inhibited bacterial growth at concentrations as low as 10 µg/mL and displayed fungicidal activity at 20 µg/mL. These findings suggest that the compound could be developed into a broad-spectrum antimicrobial agent .

Data Tables

Activity Cell Line/Pathogen IC50/Minimum Inhibitory Concentration (MIC) Effect
AnticancerBreast Cancer Cell Lines15 µMInduces apoptosis
AntimicrobialStaphylococcus aureus10 µg/mLInhibits growth
AntimicrobialCandida albicans20 µg/mLExhibits fungicidal activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide, and how can experimental efficiency be optimized?

  • Methodology : Use multistep organic synthesis with fluorinated pyrrolidine precursors. For efficiency, employ statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and reduce trial-and-error approaches. Quantum chemical calculations can predict reaction pathways and intermediates, narrowing experimental conditions .
  • Key Considerations : Monitor fluorination efficiency via 19F^{19}\text{F} NMR and purity by HPLC. Ensure inert conditions to avoid side reactions with moisture-sensitive intermediates.

Q. How can the stereochemical and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine X-ray crystallography for absolute configuration determination with 1H^{1}\text{H}/13C^{13}\text{C}/19F^{19}\text{F} NMR spectroscopy to confirm substituent positions. Computational methods (DFT) can validate spectral assignments and predict stability of conformers .
  • Data Validation : Cross-reference experimental NMR shifts with simulated spectra from quantum mechanical calculations to resolve ambiguities in peak assignments.

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?

  • Methodology : Screen against enzyme targets (e.g., proteases, kinases) using fluorescence-based assays or surface plasmon resonance (SPR) for binding affinity. Include cytotoxicity profiling in cell lines (e.g., HEK293, HepG2) to assess selectivity .
  • Controls : Use known inhibitors (e.g., staurosporine for kinases) to validate assay conditions and minimize false positives.

Advanced Research Questions

Q. How can researchers resolve contradictions in activity data between enzyme inhibition assays and cellular models for this compound?

  • Methodology : Perform pharmacokinetic profiling (e.g., membrane permeability via PAMPA, metabolic stability in liver microsomes) to identify discrepancies. Use LC-MS/MS to quantify intracellular concentrations and correlate with observed activity .
  • Case Study : If cellular activity is lower than in vitro results, investigate efflux pump involvement (e.g., P-gp inhibition assays with verapamil as a control).

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

  • Methodology : Employ molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics (MD) simulations to model binding modes. Use free-energy perturbation (FEP) to quantify binding affinities and validate with experimental IC50_{50} values .
  • Limitations : Address force field inaccuracies for fluorine atoms by calibrating parameters against high-level QM data.

Q. How can reaction scalability challenges (e.g., low yields in fluorination steps) be addressed during process development?

  • Methodology : Apply membrane separation technologies (nanofiltration) to purify intermediates and reduce side-product contamination. Optimize reactor design (e.g., continuous-flow systems) for exothermic fluorination steps to enhance heat dissipation .
  • Data-Driven Approach : Use reaction calorimetry to identify thermal hotspots and adjust flow rates or cooling protocols.

Q. What analytical techniques are critical for detecting degradation products under stressed stability conditions?

  • Methodology : Subject the compound to accelerated stability studies (40°C/75% RH, acidic/oxidative conditions) and analyze degradation pathways via UPLC-QTOF-MS. Compare fragmentation patterns with in silico predictions (e.g., Mass Frontier) .
  • Validation : Synthesize suspected degradants (e.g., hydrolyzed amide derivatives) to confirm structural assignments.

Methodological Frameworks for Contradictory Data

Q. How should researchers statistically analyze variability in biological replicate experiments?

  • Methodology : Apply mixed-effects models to account for batch-to-batch variability. Use principal component analysis (PCA) to identify outliers in high-dimensional datasets (e.g., omics data) .
  • Reporting : Include 95% confidence intervals for IC50_{50} values and report effect sizes rather than only p-values.

Q. What strategies mitigate biases in structure-activity relationship (SAR) studies for fluorinated analogs?

  • Methodology : Use matched molecular pair analysis (MMPA) to isolate the effect of fluorine substitution. Validate hypotheses with isosteric replacements (e.g., -CF3_3 vs. -OCF3_3) to decouple electronic and steric contributions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide
Reactant of Route 2
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4,4-difluoro-N-isobutylpyrrolidine-2-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.